N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-fluorobenzamide is a synthetic small molecule characterized by a benzimidazole core linked via an ethyl group to a 4-fluorobenzamide moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as enzymes, receptors, and ion channels . The 4-fluorobenzamide group introduces electron-withdrawing properties, enhancing metabolic stability and binding affinity in therapeutic contexts.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-12-7-5-11(6-8-12)16(21)18-10-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCPJXSGCGSDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring . Common reagents used in these reactions include ammonium acetate, ethanol, and various aldehydes .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The benzimidazole moiety is known to bind to various proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide
- Molecular Formula : C₁₆H₁₄BrN₃O
- Molecular Weight : 344.21 g/mol
- Key Difference : Bromine substituent at the benzamide para position instead of fluorine.
- Implications: Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in binding pockets compared to fluorine.
Vamifeport (VIT-2763)
- Molecular Formula : C₂₁H₂₁FN₆O₂
- Molecular Weight : 408.4 g/mol
- Key Difference : Incorporates an oxazole-4-carboxamide group and a 3-fluoropyridinylmethyl substituent.
- Pharmacological Role : Orally active ferroportin inhibitor targeting the hepcidin–ferroportin axis for beta-thalassemia treatment. Preclinical studies show competitive displacement of hepcidin from ferroportin, reducing cellular iron efflux .
Halopemide (R29800)
- Molecular Formula : C₂₃H₂₃ClFN₃O₂
- Molecular Weight : 440.9 g/mol
- Key Difference : Contains a piperidinyl group and a 5-chloro-2,3-dihydrobenzimidazolone moiety.
- Pharmacological Role: Psychotropic agent with structural similarities to butyrophenone neuroleptics but distinct clinical effects, likely due to altered receptor binding from the chloro substitution .
N-(5-(2-(1H-Benzimidazol-1-yl)ethyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide (11b)
- Molecular Formula : C₁₈H₁₄FN₅OS
- Molecular Weight : 367.40 g/mol
- Key Difference : Thiadiazole ring replaces the ethyl linker, and benzimidazole is substituted at the 1-position.
- Synthesis Data : 45% yield, melting point 210–212°C. The thiadiazole may enhance π-stacking interactions in target binding .
Pharmacological and Physicochemical Comparisons
Key Research Findings and Mechanistic Insights
- Electron-Withdrawing Substituents : Fluorine and bromine at the benzamide para position modulate electronic properties, affecting binding to targets like ferroportin or neurotransmitter receptors. Fluorine’s electronegativity enhances metabolic stability, while bromine may improve hydrophobic interactions .
- Heterocyclic Modifications : The addition of oxazole (Vamifeport) or thiadiazole (Compound 11b) introduces conformational rigidity and hydrogen-bonding capabilities, critical for target engagement .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular properties:
- Molecular Formula : C16H15FN3O
- Molecular Weight : 265.31 g/mol
- Density : 1.247 g/cm³
- Boiling Point : 602.3°C at 760 mmHg
The presence of the fluorine atom in the benzamide portion is believed to enhance its biological activity, making it a subject of interest in drug discovery and development.
Biological Activity
The compound exhibits a range of biological activities, primarily attributed to the benzimidazole core, which is known for its diverse pharmacological properties. Key activities include:
- Anticancer Activity : Studies have indicated that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.
- Antiviral Effects : Preliminary studies indicate that it may inhibit viral replication, making it a candidate for antiviral drug development .
The mechanism of action of this compound involves interaction with specific molecular targets, including enzymes and receptors. These interactions can alter the activity of these targets, leading to various biological responses. For instance, the compound may inhibit specific kinases involved in cell signaling pathways crucial for cancer cell survival .
Research Findings
Recent studies have explored the efficacy and mechanisms of this compound through various experimental approaches:
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the compound's biological activity:
Case Studies
In a notable case study published in 2022, researchers evaluated the compound's effect on Mycobacterium tuberculosis (Mtb). The study found that this compound exhibited potent activity against Mtb with an MIC value significantly lower than that of traditional treatments, indicating its potential as a novel therapeutic agent for tuberculosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
